
(4-クロロ-3-(4-ヒドロキシピペリジン-1-カルボニル)フェニル)ボロン酸
説明
(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H15BClNO4 and its molecular weight is 283.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鈴木・宮浦クロスカップリング反応
(4-クロロ-3-(4-ヒドロキシピペリジン-1-カルボニル)フェニル)ボロン酸: は、鈴木・宮浦 (SM) クロスカップリング反応における貴重な試薬です。 この反応は、複雑な分子を構築するための基礎となる炭素-炭素結合を形成するため、有機化学において極めて重要です 。ボロン酸は求核性パートナーとして働き、通常はパラジウムなどの金属触媒に有機基を転移します。パラジウムは求電子性パートナーと共有結合しています。 このプロセスは、穏やかな反応条件、官能基許容性、および関与する有機ホウ素試薬の安定性のために非常に高く評価されています .
触媒作用
(4-クロロ-3-(4-ヒドロキシピペリジン-1-カルボニル)フェニル)ボロン酸 を含むボロン酸は、効果的な触媒として知られています。それらは、ルイス酸性のため、さまざまな化学変換を促進できます。 これには、ジオール、炭水化物、およびエポキシドの開環反応の区域選択的官能基化の促進が含まれます 。アルコールやアミノアルコールなどの配位子と配位する能力により、触媒能力が向上します。
医薬品化学
医薬品化学では、ボロン酸は生物活性のために利用されています。それらは、生物学的プロセスの阻害剤またはモジュレーターとして作用することができ、創薬および開発に役立ちます。 (4-クロロ-3-(4-ヒドロキシピペリジン-1-カルボニル)フェニル)ボロン酸 の特定の構造は、体内の特定の酵素または受容体を標的にするために活用される可能性があります .
材料科学
ボロン酸を含む有機ホウ素化合物は、材料科学において重要な役割を果たします。それらは、安定性とジオールとホウ酸エステルを形成する能力のために、ポリマーやオプトエレクトロニクス材料の合成に使用されています。 この特性は、所望の物理的および化学的特性を持つ材料を作成するために不可欠です .
生物学的イメージング
ボロン酸は、生物学的イメージング技術で使用できます。それらは、さまざまな生体分子に結合する能力があり、蛍光マーカーで標識できます。 これにより、リアルタイムでの生物学的プロセスの追跡と視覚化に役立ちます .
センサー開発
ボロン酸部分は、センサーの開発に役立ちます。 たとえば、蛍光化合物と組み合わせると、脳内の重要な神経伝達物質であるドーパミンなどのカテコールアミンとその誘導体を検出するセンサーを作成できます 。これらのセンサーは、さまざまな研究および臨床設定における神経伝達物質レベルの監視に使用できます。
特性
IUPAC Name |
[4-chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCZAXRIQKQDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(CC2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B1446020.png)
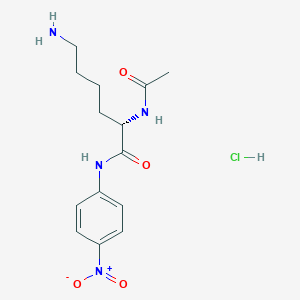
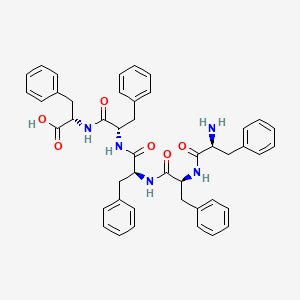
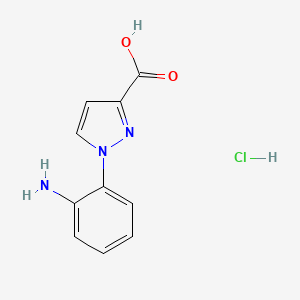
![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1446027.png)

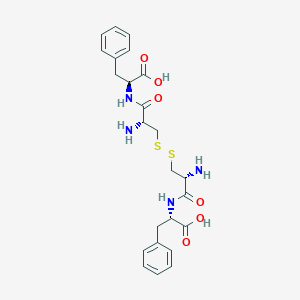
![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)
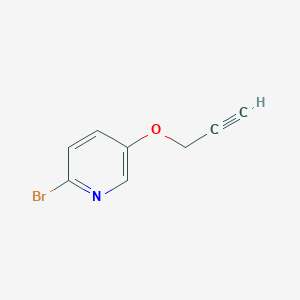
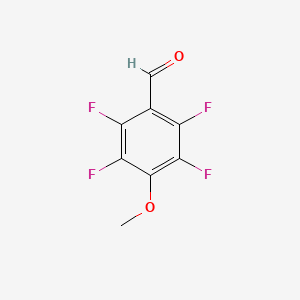
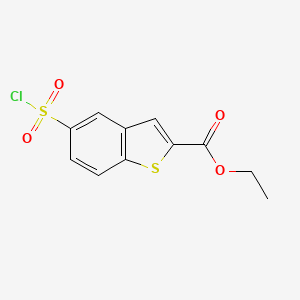
![Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1446036.png)
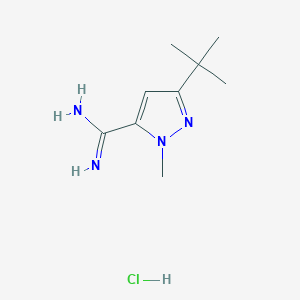
![N-[(4-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1446041.png)
